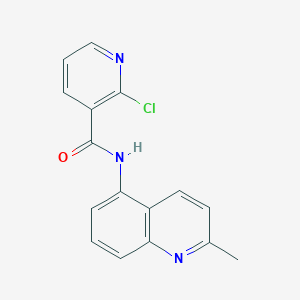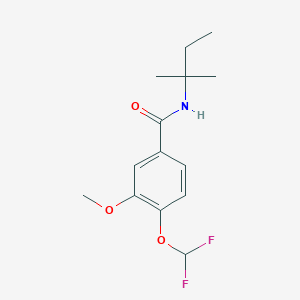![molecular formula C14H15N3OS B4662709 1-(6-Methylpyridin-2-yl)-3-[3-(methylsulfanyl)phenyl]urea](/img/structure/B4662709.png)
1-(6-Methylpyridin-2-yl)-3-[3-(methylsulfanyl)phenyl]urea
Descripción general
Descripción
1-(6-Methylpyridin-2-yl)-3-[3-(methylsulfanyl)phenyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a pyridine ring substituted with a methyl group and a phenyl ring substituted with a methylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)-3-[3-(methylsulfanyl)phenyl]urea typically involves the reaction of 6-methyl-2-aminopyridine with 3-(methylsulfanyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Methylpyridin-2-yl)-3-[3-(methylsulfanyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitro, halogenated derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(6-Methylpyridin-2-yl)-3-[3-(methylsulfanyl)phenyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine and phenyl rings allows for potential interactions with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Methylpyridin-2-yl)-3-phenylurea: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
1-(6-Methylpyridin-2-yl)-3-[3-(methylsulfanyl)phenyl]thiourea: Contains a sulfur atom in place of the oxygen in the urea moiety, potentially altering its chemical properties.
Uniqueness
1-(6-Methylpyridin-2-yl)-3-[3-(methylsulfanyl)phenyl]urea is unique due to the presence of both a methylsulfanyl group and a pyridine ring, which can influence its chemical reactivity and potential biological activity. The combination of these functional groups may provide distinct properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-5-3-8-13(15-10)17-14(18)16-11-6-4-7-12(9-11)19-2/h3-9H,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCVPHFOJFGSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-furyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4662626.png)
![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4662628.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B4662633.png)

![N-(3-{N-[(2-cyclopropyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4662652.png)
![[4-[(Z)-[1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] 3-methoxybenzoate](/img/structure/B4662658.png)
![2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol](/img/structure/B4662669.png)
![2-bromo-N-[(Z)-3-(butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4662675.png)
![6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOHEXANECARBOXYLATE](/img/structure/B4662682.png)
![methyl 3-[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4662688.png)
![N-(4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4662702.png)
![N,N-dibenzyl-N'-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4662710.png)
![N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4662717.png)
